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Introduction

The purification of DNA from enzymatic reactions, such as PCR and labeling reactions, is a
critical step in molecular biology workflows. A common contaminant that needs to be removed
is the excess of unincorporated deoxynucleotide triphosphates (ANTPs). The presence of
dNTPs can interfere with downstream applications like DNA sequencing, ligation, and
subsequent PCR amplification. Ammonium acetate precipitation is a widely used, simple, and
cost-effective method for the selective removal of dNTPs from DNA samples.[1] This
application note provides a detailed protocol and the underlying principles for this technique.

Principle of the Method

The technique of DNA precipitation with ethanol relies on the principle of "salting out." The
positively charged cations from the salt (e.g., ammonium ions from ammonium acetate)
neutralize the negative charges on the phosphate backbone of the DNA. This neutralization, in
the presence of a less polar solvent like ethanol or isopropanol, reduces the solubility of the
DNA, causing it to precipitate.

Ammonium acetate is particularly effective for removing dNTPs because dNTPs and short
oligonucleotides remain soluble in the ammonium acetate/ethanol mixture, while the larger
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DNA molecules precipitate.[1][2] While the precise biochemical mechanism is not fully
elucidated, it is speculated that the low charge density of the ammonium ion allows it to remain
more soluble in organic solvents like ethanol compared to other ions like sodium.[3][4] This
differential solubility is key to the selective precipitation of DNA.

Quantitative Data Summary

The efficiency of dNTP removal and DNA recovery using ammonium acetate precipitation has
been experimentally validated. The following tables summarize the key quantitative findings.

Table 1: Efficiency of ANTP Removal and DNA Recovery

Parameter Condition Result Reference
S 2.5 M Ammonium ~7% of free
dNTP Precipitation ) o [5]
Acetate, 70% Ethanol nucleotides precipitate
S 2.5 M Ammonium >90% of DNAis
DNA Precipitation [5]

Acetate, 70% Ethanol precipitated

Table 2: Comparison of dNTP Removal Efficiency after a Single Precipitation

Increase in Ratio of
Salt Used Precipitable Counts to Reference
Total Counts

Sodium Acetate 68% to 87% [5]

Ammonium Acetate 61% to 90% [5]

Note: After two precipitations,
the precipitable counts
equaled the total counts for
both salts, indicating efficient
removal of unincorporated

nucleotides.[5]

Experimental Protocols
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Materials

DNA sample containing dNTPs

5 M or 7.5 M Ammonium Acetate solution, nuclease-free[2]

100% Ethanol, ice-cold

70% Ethanol, ice-cold

Nuclease-free water or TE buffer (10 mM Tris-HCI, pH 8.0, 1 mM EDTA)
Microcentrifuge

Pipettes and nuclease-free tips

1.5 ml microcentrifuge tubes

Protocol: dNTP Removal from DNA Samples

This protocol is designed for the purification of DNA (=20 ng/mL) from enzymatic reactions

containing dNTPs.

Initial Sample Volume: Start with your DNA sample in a microcentrifuge tube. It is
recommended to work with volumes up to 200 pl for efficient precipitation.

Addition of Ammonium Acetate: Add 0.5 volumes of 5 M ammonium acetate to your DNA
sample to achieve a final concentration of approximately 2.5 M. For example, to a 50 pl
sample, add 25 pl of 5 M ammonium acetate. Mix gently by pipetting.

Addition of Ethanol: Add 2 to 2.5 volumes of ice-cold 100% ethanol to the mixture. For a 75
pl mixture (50 pl sample + 25 pl ammonium acetate), add 150 to 187.5 pl of ethanol. Invert
the tube several times to mix. A visible precipitate of DNA may form.

Incubation: Incubate the mixture at or below -20°C for at least 30 minutes to facilitate DNA
precipitation.[2] For very dilute samples, the incubation time can be extended.
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» Centrifugation: Centrifuge the tube at high speed (e.g., 12,000 - 16,000 x g) in a
microcentrifuge for 15 minutes at 4°C or room temperature.[2][5] This will pellet the
precipitated DNA at the bottom of the tube.

o Supernatant Removal: Carefully decant or pipette off the supernatant without disturbing the
DNA pellet. The supernatant contains the dissolved dNTPs.

o Washing the Pellet: Add 500 pl of ice-cold 70% ethanol to the tube. This step washes away
residual salt and unincorporated nucleotides.[5]

o Second Centrifugation: Centrifuge the tube at high speed for 5 minutes.

e Final Supernatant Removal: Carefully decant or pipette off the ethanol wash. Remove as
much of the ethanol as possible without disturbing the pellet.

e Drying the Pellet: Air-dry the pellet for 5-15 minutes at room temperature. Do not over-dry the
pellet, as this can make it difficult to resuspend.

» Resuspension: Resuspend the clean DNA pellet in a suitable volume of nuclease-free water
or TE buffer.

Important Considerations:

e T4 Polynucleotide Kinase Inhibition: Do not use ammonium acetate if the purified DNA will
be used in a subsequent phosphorylation reaction with T4 Polynucleotide Kinase, as
ammonium ions inhibit this enzyme.[1][2]

e Protein Removal: Ammonium acetate can also be used to precipitate proteins. If your
sample has a high protein concentration, an initial precipitation with ammonium acetate in
the absence of ethanol can be performed to remove proteins before proceeding with the
DNA precipitation.[1]

Visualizations
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Start: DNA Sample
(with dNTPs)

Add 0.5 volumes of
5 M Ammonium Acetate

;

Add 2-2.5 volumes of
100% Ethanol

:

Incubate at -20°C
for >30 min

;

Centrifuge at >12,000 x g
for 15 min

:

Remove Supernatant
(contains dNTPS)

:

Wash pellet with
70% Ethanol

i

Centrifuge at >12,000 x g
for 5 min

:

Air-dry the pellet

:

Resuspend DNA in
Buffer or Water

End: Purified DNA
(dNTP-free)

Click to download full resolution via product page

Caption: Workflow for dNTP removal using ammonium acetate.
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Caption: Principle of selective DNA precipitation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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